molecular formula C13H18O B14847006 4-(Cyclopropylmethyl)-3-isopropylphenol

4-(Cyclopropylmethyl)-3-isopropylphenol

Cat. No.: B14847006
M. Wt: 190.28 g/mol
InChI Key: INUYUARLYZAFQU-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethyl)-3-isopropylphenol is a phenolic derivative featuring a cyclopropylmethyl group at the para position and an isopropyl substituent at the meta position of the aromatic ring. While direct data on this compound are absent in the provided evidence, its structural analogs and synthesis strategies for cyclopropylmethyl-containing molecules offer insights. The compound’s substituents likely influence its physicochemical properties, including solubility, melting point, and reactivity, which can be inferred from structurally related molecules discussed below.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

4-(cyclopropylmethyl)-3-propan-2-ylphenol

InChI

InChI=1S/C13H18O/c1-9(2)13-8-12(14)6-5-11(13)7-10-3-4-10/h5-6,8-10,14H,3-4,7H2,1-2H3

InChI Key

INUYUARLYZAFQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)O)CC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylmethyl)-3-(propan-2-yl)phenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where cyclopropylmethyl chloride and isopropyl chloride are used as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 4-(cyclopropylmethyl)-3-(propan-2-yl)phenol may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethyl)-3-(propan-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration requires a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-(Cyclopropylmethyl)-3-(propan-2-yl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(cyclopropylmethyl)-3-(propan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins or enzymes, potentially affecting their activity. Additionally, the cyclopropylmethyl and isopropyl groups may influence the compound’s hydrophobicity and membrane permeability, impacting its biological effects.

Comparison with Similar Compounds

Cyclopropylmethyl vs. Hydroxypropyl Groups

  • 4-(3-Hydroxypropyl)phenol (): The 3-hydroxypropyl group introduces polarity via its terminal hydroxyl group, enhancing water solubility and hydrogen-bonding capacity compared to non-polar substituents. This contrasts with this compound, where the cyclopropylmethyl group’s rigid, non-polar structure likely increases lipophilicity and reduces aqueous solubility .

Isopropyl vs. Methyl Groups

  • 3-Isopropyl-4-methylphenol (): The isopropyl group at C3 and methyl at C4 result in a molecular weight of 150.22, similar to this compound.

Positional Isomerism

  • 4-Isopropyl-3-methylphenol (): Swapping the positions of isopropyl and methyl groups (C4 vs. C3) may alter electronic effects on the phenol ring. Para-substituted isopropyl groups could enhance resonance stabilization of the phenoxide ion, increasing acidity compared to meta-substituted analogs .

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